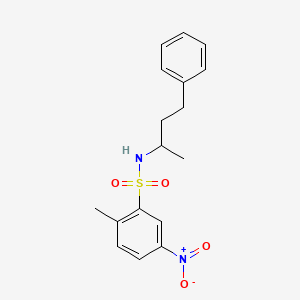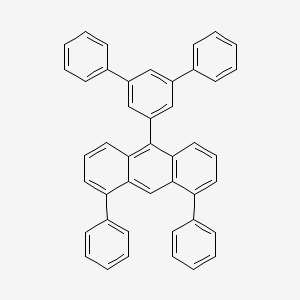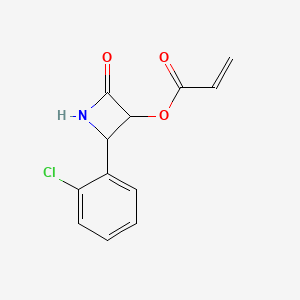
2-Chloro-4-(4-ethylpiperazin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-ethylpiperazin-1-yl)phenol is an organic compound with the molecular formula C13H17ClN2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom and a 4-ethylpiperazin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-ethylpiperazin-1-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with 4-ethylpiperazine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 4-ethylpiperazin-1-yl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(4-ethylpiperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like ammonia (NH3) or sodium thiolate (NaS) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-4-(4-ethylpiperazin-1-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-ethylpiperazin-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(4-methylpiperazin-1-yl)phenol
- 2-Chloro-4-(4-phenylpiperazin-1-yl)phenol
- 2-Chloro-4-(4-isopropylpiperazin-1-yl)phenol
Uniqueness
2-Chloro-4-(4-ethylpiperazin-1-yl)phenol is unique due to the presence of the 4-ethylpiperazine group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
850032-76-7 |
|---|---|
Formule moléculaire |
C12H17ClN2O |
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
2-chloro-4-(4-ethylpiperazin-1-yl)phenol |
InChI |
InChI=1S/C12H17ClN2O/c1-2-14-5-7-15(8-6-14)10-3-4-12(16)11(13)9-10/h3-4,9,16H,2,5-8H2,1H3 |
Clé InChI |
WRLMERFCGZVEFP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)

![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)





